molecular formula C16H21ClN4O3S B2596171 N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine CAS No. 1251552-09-6

N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine

Cat. No.: B2596171
CAS No.: 1251552-09-6
M. Wt: 384.88
InChI Key: GYBSGSJSFXBJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butyl, methyl, and sulfonyl groups, as well as a chloro and methoxy-substituted benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the butyl and methyl groups. The sulfonylation reaction is then carried out to attach the 3-chloro-4-methoxybenzenesulfonyl group to the pyrimidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems. Purification methods such as crystallization, distillation, or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-ethylpyrimidine-2,4-diamine
  • N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-propylpyrimidine-2,4-diamine

Uniqueness

N2-butyl-5-(3-chloro-4-methoxybenzenesulfonyl)-N2-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 3-chloro-4-methoxybenzenesulfonyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-N-butyl-5-(3-chloro-4-methoxyphenyl)sulfonyl-2-N-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3S/c1-4-5-8-21(2)16-19-10-14(15(18)20-16)25(22,23)11-6-7-13(24-3)12(17)9-11/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSGSJSFXBJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.